molecular formula C8H7F2NO2 B1314863 4,5-Difluoro-2-methoxybenzamide CAS No. 425702-23-4

4,5-Difluoro-2-methoxybenzamide

Cat. No.: B1314863
CAS No.: 425702-23-4
M. Wt: 187.14 g/mol
InChI Key: WDKZXTWIIXLENC-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxybenzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of two fluorine atoms at the 4th and 5th positions and a methoxy group at the 2nd position on the benzene ring. This compound is a white crystalline solid that is soluble in organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-methoxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Amidation: The final step involves the conversion of the intermediate product to the benzamide derivative through an amidation reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and amidation reactions.

    Purification: The product is purified using techniques such as crystallization, filtration, and distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzamides, amines, and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

4,5-Difluoro-2-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-2-methoxybenzoic acid
  • 4,5-Difluoro-2-methoxyaniline
  • 4,5-Difluoro-2-methoxyphenol

Uniqueness

4,5-Difluoro-2-methoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5-difluoro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKZXTWIIXLENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476374
Record name 4,5-DIFLUORO-2-METHOXYBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425702-23-4
Record name 4,5-DIFLUORO-2-METHOXYBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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